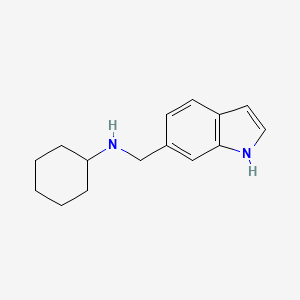

![molecular formula C23H25NO B1385335 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline CAS No. 1040687-13-5](/img/structure/B1385335.png)

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

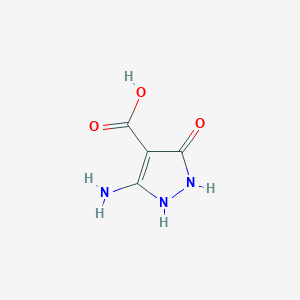

3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline is a chemical compound with the molecular formula C23H25NO and a molecular weight of 331.45 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 23 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom . The exact arrangement of these atoms forms the unique structure of this compound.Scientific Research Applications

Crystal Structure and Molecular Interactions

Research on similar compounds to 3,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline, such as 3,4-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveals insights into their crystal structures and molecular interactions. These compounds demonstrate basic heterocyclic imino structures with planar backbones and distinct dihedral angles formed by the rings. They exhibit interesting molecular assembly patterns such as centrosymmetric dimers and supramolecular chains, which are significant for understanding molecular interactions in solid-state chemistry (Su, Wang, Liu, & Li, 2013).

Ultraviolet Relaxation Dynamics

Studies on molecules like 3,5-dimethylaniline, which share structural similarities with this compound, provide insights into ultraviolet relaxation dynamics. These studies, using time-resolved photoelectron imaging and ab initio calculations, contribute to our understanding of electronic relaxation dynamics in these compounds. This knowledge is crucial in fields like photochemistry and materials science (Thompson, Saalbach, Crane, Paterson, & Townsend, 2015).

Ozonolysis and Environmental Chemistry

Investigating the ozonolysis of compounds such as 2,4-dimethyl-aniline, which are structurally related to this compound, is essential in environmental chemistry. Understanding the reaction products, their evolution, and kinetics can inform pollution control and environmental remediation strategies (Machulek et al., 2009).

Kinetics and Mechanism of Degradation

The study of the kinetics and mechanism of degradation by hydroxyl radicals of compounds like 2,6-dimethyl-aniline provides insights into the reactivity and stability of these molecules in various environments. This research is significant in environmental science, especially in understanding the behavior of organic pollutants (Boonrattanakij, Lu, & Anotai, 2009).

Nonlinear Optical Materials

Research on compounds such as 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline, related to this compound, highlights their potential as nonlinear optical materials. Their synthesis, crystal growth, and characterization are crucial for developing new materials for optical and electronic applications (Balachandar & Kalainathan, 2014).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

3,5-dimethyl-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO/c1-18-13-19(2)15-22(14-18)24-17-21-9-6-10-23(16-21)25-12-11-20-7-4-3-5-8-20/h3-10,13-16,24H,11-12,17H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGMAOBNZZNGPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

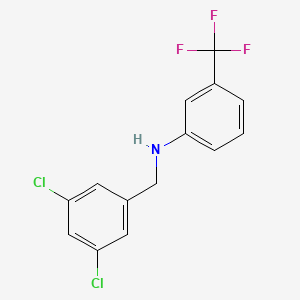

![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline](/img/structure/B1385259.png)

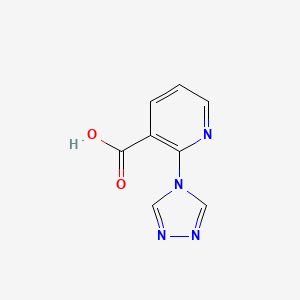

![N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-YL)-1,2,5-oxadiazol-3-YL]acetamide](/img/structure/B1385263.png)

![(3Ar,4s,9bs)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385265.png)

![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)

![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)